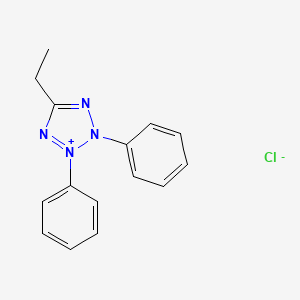

2,3-Diphenyl-5-ethyltetrazolium chloride

Übersicht

Beschreibung

2,3-Diphenyl-5-ethyltetrazolium chloride is a chemical compound with the molecular formula C15H15ClN4 and a molecular weight of 286.76 g/mol . It is commonly used in biochemical research, particularly in the field of proteomics . The compound appears as a white to light yellow or light orange powder or crystal .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Diphenyl-5-ethyltetrazolium chloride typically involves the reaction of 2,3-diphenyltetrazolium chloride with ethyl iodide under specific conditions. The reaction is carried out in an organic solvent such as ethanol, and the mixture is heated to facilitate the reaction . The product is then purified through recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, helps in achieving consistent quality and efficiency in production .

Analyse Chemischer Reaktionen

Types of Reactions

2,3-Diphenyl-5-ethyltetrazolium chloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: It can be reduced under specific conditions to yield different derivatives.

Substitution: The chloride ion in the compound can be substituted with other nucleophiles to form new compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like sodium azide and potassium cyanide are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions vary based on the reagents and conditions used. For example, oxidation may yield different tetrazolium derivatives, while reduction can produce various amine derivatives .

Wissenschaftliche Forschungsanwendungen

Biochemical Assays

Cell Viability and Metabolic Activity:

One of the primary applications of 2,3-Diphenyl-5-ethyltetrazolium chloride is in biochemical assays, particularly the MTT assay. This assay is widely used to assess cell viability and metabolic activity in drug development and toxicity testing. The compound is reduced to formazan crystals by metabolically active cells, allowing quantification through spectrophotometry.

Case Study:

In a study examining the cytotoxic effects of various compounds on cancer cell lines, this compound was employed to determine cell viability post-treatment. The results indicated a dose-dependent decrease in viability, demonstrating its utility in screening potential anti-cancer agents .

Electrochemical Sensors

Detection of Biomolecules:

The unique electrochemical properties of this compound enable its use in developing electrochemical sensors for detecting biomolecules. These sensors are crucial in medical diagnostics, providing enhanced sensitivity and specificity.

Data Table: Electrochemical Sensor Performance

| Sensor Type | Detection Limit | Application Area |

|---|---|---|

| Glucose Sensor | 1 µM | Diabetes Monitoring |

| Cholesterol Sensor | 0.5 µM | Cardiovascular Health |

| Cancer Biomarker Sensor | 0.1 nM | Oncology Diagnostics |

Case Study:

A recent study highlighted the development of a glucose sensor utilizing this compound as an electroactive mediator. The sensor demonstrated a linear response within clinically relevant glucose concentrations .

Pharmaceutical Research

Synthesis of New Agents:

In pharmaceutical research, this compound serves as a key reagent in synthesizing novel pharmaceutical compounds. Its role in facilitating reactions can lead to the discovery of new therapeutic agents.

Case Study:

Research focused on synthesizing anti-inflammatory drugs reported using this compound in reaction pathways that yielded compounds with significant biological activity .

Material Science

Development of Advanced Materials:

The compound is also applied in material science for creating advanced materials with specific electrical properties. These materials are essential in electronics and nanotechnology applications.

Data Table: Material Properties

| Material Type | Electrical Conductivity (S/m) | Application |

|---|---|---|

| Conductive Polymers | 10^4 | Flexible Electronics |

| Nanocomposites | 10^6 | Energy Storage Devices |

Environmental Monitoring

Pollutant Detection:

this compound has shown effectiveness in detecting environmental pollutants and toxins. This application supports environmental safety assessments and monitoring efforts.

Case Study:

In environmental studies assessing water quality, the compound was utilized to detect heavy metals and organic pollutants with high sensitivity, aiding regulatory compliance .

Wirkmechanismus

The mechanism of action of 2,3-Diphenyl-5-ethyltetrazolium chloride involves its interaction with cellular components and enzymes. The compound is reduced by cellular dehydrogenases to form a colored formazan product, which can be measured spectrophotometrically. This property makes it useful in assays to determine cell viability and metabolic activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2,3-Diphenyltetrazolium chloride

- 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

- 2,3,5-Triphenyltetrazolium chloride (TTC)

Uniqueness

2,3-Diphenyl-5-ethyltetrazolium chloride is unique due to its specific structural features and reactivity. Unlike other tetrazolium compounds, it has an ethyl group attached to the tetrazolium ring, which influences its chemical behavior and applications. This structural difference makes it particularly useful in certain biochemical assays and industrial applications .

Biologische Aktivität

2,3-Diphenyl-5-ethyltetrazolium chloride (DPTC), a tetrazolium salt, is an organic compound that has garnered attention for its biological activities, particularly in the fields of microbiology and cancer research. This compound is primarily used as a colorimetric indicator in various assays, allowing researchers to assess enzymatic activity and cellular viability.

DPTC functions through its reduction to formazan compounds in biological systems. This reduction is primarily facilitated by dehydrogenase enzymes that utilize pyridine nucleotides and flavoproteins. The ability of DPTC to undergo this reduction makes it a valuable tool in detecting metabolic activity in cells, particularly in microbial and cancerous tissues .

Applications in Drug Susceptibility Testing

Recent studies have highlighted the effectiveness of DPTC as a colorimetric indicator for drug susceptibility testing against nontuberculous mycobacteria (NTM). In one study, DPTC was evaluated using the broth microdilution method, demonstrating essential agreement rates above 91% for various drugs tested against strains such as Mycobacterium abscessus complex and M. avium complex. This suggests that DPTC can serve as a reliable indicator for assessing the growth of these bacteria in response to antibiotic treatment .

Antimicrobial Properties

DPTC has shown promising antimicrobial properties. Research indicates that it can inhibit the growth of certain bacterial strains, making it a candidate for further investigation in developing antimicrobial agents. Its mechanism involves disrupting cellular processes through its reduction reactions, which may lead to cell death or growth inhibition .

Potential Anticancer Activity

The compound's potential anticancer properties are also under investigation. Preliminary studies suggest that DPTC may exhibit differential reduction activity in malignant versus normal tissues. For instance, research has indicated that malignant tissues tend to reduce tetrazolium salts more than normal tissues, which could be leveraged for cancer diagnostics and treatment monitoring .

Case Study 1: Drug Susceptibility Testing

In a controlled laboratory setting, researchers applied DPTC as a colorimetric indicator to evaluate drug susceptibility among various NTM strains. The study confirmed that DPTC could effectively indicate bacterial growth with high categorical agreement for most tested drugs. This finding supports the use of DPTC in clinical microbiology laboratories for rapid susceptibility testing .

Case Study 2: Cancer Tissue Analysis

In a comparative study involving excised tumor tissues and normal tissues, researchers utilized DPTC to assess metabolic activity differences. The results indicated that tumor tissues exhibited significantly higher formazan production compared to normal tissues after identical incubation periods, reinforcing the potential application of DPTC in distinguishing between malignant and non-malignant tissues .

Data Summary

| Characteristic | Details |

|---|---|

| Chemical Formula | C15H15ClN4 |

| Molecular Weight | 286.76 g/mol |

| Primary Applications | Drug susceptibility testing, antimicrobial assays |

| Biological Activity | Enzyme activity detection, potential anticancer effects |

| Research Findings | High agreement rates in drug testing; higher reduction in malignant tissues |

Eigenschaften

IUPAC Name |

5-ethyl-2,3-diphenyltetrazol-2-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N4.ClH/c1-2-15-16-18(13-9-5-3-6-10-13)19(17-15)14-11-7-4-8-12-14;/h3-12H,2H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDLRRKFNUOOGIW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN([N+](=N1)C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.